molecular formula C8H11FN2 B2361298 2-(3-Fluoropyridin-2-yl)propan-1-amine CAS No. 2172063-69-1

2-(3-Fluoropyridin-2-yl)propan-1-amine

Cat. No.: B2361298
CAS No.: 2172063-69-1
M. Wt: 154.188
InChI Key: IHSHSOLTPWLARH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Fluoropyridin-2-yl)propan-1-amine is an organic compound with the molecular formula C8H11FN2 It consists of a pyridine ring substituted with a fluorine atom at the 3-position and a propan-1-amine group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of Selectfluor® as a fluorinating agent to introduce the fluorine atom into the pyridine ring . The reaction conditions often require a base to facilitate the fluorination process.

Industrial Production Methods

Industrial production methods for 2-(3-Fluoropyridin-2-yl)propan-1-amine may involve large-scale fluorination reactions using efficient fluorinating agents and optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

2-(3-Fluoropyridin-2-yl)propan-1-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction can produce various amine derivatives. Substitution reactions can result in the replacement of the fluorine atom with other functional groups.

Scientific Research Applications

2-(3-Fluoropyridin-2-yl)propan-1-amine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biological systems and as a potential ligand for biological targets.

    Industry: The compound can be used in the development of new materials with specific properties, such as improved stability or reactivity.

Mechanism of Action

The mechanism of action of 2-(3-Fluoropyridin-2-yl)propan-1-amine involves its interaction with molecular targets, such as enzymes or receptors, in biological systems. The fluorine atom can influence the compound’s binding affinity and selectivity for these targets. The specific pathways involved depend on the context in which the compound is used, such as in medicinal chemistry or materials science.

Comparison with Similar Compounds

Similar Compounds

    2-(3-Chloropyridin-2-yl)propan-1-amine: Similar structure but with a chlorine atom instead of fluorine.

    2-(3-Bromopyridin-2-yl)propan-1-amine: Similar structure but with a bromine atom instead of fluorine.

    2-(3-Iodopyridin-2-yl)propan-1-amine: Similar structure but with an iodine atom instead of fluorine.

Uniqueness

2-(3-Fluoropyridin-2-yl)propan-1-amine is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms are known to enhance the stability and lipophilicity of organic compounds, making them valuable in drug design and materials science.

Properties

IUPAC Name

2-(3-fluoropyridin-2-yl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11FN2/c1-6(5-10)8-7(9)3-2-4-11-8/h2-4,6H,5,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHSHSOLTPWLARH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)C1=C(C=CC=N1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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